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Compound of Interest

Compound Name: Z-L-Dap(Boc)-Obn

Cat. No.: B587122 Get Quote

In the landscape of modern drug development and materials science, the synthesis of peptides

and peptidomimetics with tailored properties is of paramount importance. Beyond the canonical

20 proteinogenic amino acids, non-natural or modified amino acids serve as critical building

blocks for introducing novel structural and functional features. Z-L-Dap(Boc)-Obn, a fully

protected derivative of L-2,3-diaminopropionic acid (Dap), stands out as a pre-eminent

example of such a building block. Its unique architecture, featuring three distinct and

orthogonally manageable protecting groups, provides chemists with precise control over

synthetic pathways, enabling the construction of complex peptides, branched structures, and

molecules designed for specific biological targets.

This guide, intended for researchers and scientists in chemistry and drug development,

provides a comprehensive overview of the chemical properties, structure, and synthetic utility of

Z-L-Dap(Boc)-Obn. As a Senior Application Scientist, the focus here is not merely on

procedural steps but on the underlying chemical logic that makes this reagent a powerful tool in

the synthetic chemist's arsenal. We will explore its molecular structure, predictable analytical

behavior, and practical application, grounded in established chemical principles.

Part 1: Physicochemical and Structural
Characterization
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective

application. This section dissects the core chemical and physical attributes of Z-L-Dap(Boc)-
Obn.
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Core Physicochemical Properties
The essential identifiers and predicted properties of Z-L-Dap(Boc)-Obn are summarized below.

These data are critical for experimental design, reaction stoichiometry calculations, and safety

assessments.

Property Value Source

IUPAC Name

benzyl (2S)-3-[(2-

methylpropan-2-

yl)oxycarbonylamino]-2-

(phenylmethoxycarbonylamino

)propanoate

[1][2]

Synonyms

3-(Boc-amino)-N-Cbz-L-

alanine phenylmethyl ester; Z-

L-DAP(BOC)-OBN

[3][4]

CAS Number 239785-37-6 [5]

Molecular Formula C₂₃H₂₈N₂O₆ [1]

Molecular Weight 428.48 g/mol [3][5]

Predicted Boiling Point 598.6 ± 50.0 °C [4]

Predicted Density 1.190 ± 0.06 g/cm³ [4]

Predicted pKa 10.61 ± 0.46 [4]

The Molecular Architecture: A Study in Protection
Strategy
The synthetic versatility of Z-L-Dap(Boc)-Obn stems directly from its meticulously designed

structure. It is a derivative of the L-isomer of 2,3-diaminopropionic acid, where all three reactive

functional groups are masked with common, yet chemically distinct, protecting groups.

α-Amino Group Protection (Z-group): The α-amino group is protected by a Carboxybenzyl

group (Cbz, abbreviated as Z). This group is stable under a wide range of conditions but is
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classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a process that does not

affect the Boc group.[6]

β-Amino Group Protection (Boc-group): The β-amino group, a key point for side-chain

functionalization, is protected by a tert-butyloxycarbonyl group (Boc). The Boc group is

famously labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable

during the removal of Z or Obn groups by hydrogenation.[7][8]

Carboxyl Group Protection (Obn-group): The carboxylic acid is protected as a Benzyl ester

(Obn). Similar to the Z-group, the benzyl ester is efficiently cleaved by catalytic

hydrogenolysis.[9]

This trifecta of protecting groups allows for selective deprotection and subsequent modification

at each of the three functional sites, a concept known as orthogonal protection strategy. This is

the core principle that elevates Z-L-Dap(Boc)-Obn from a simple amino acid derivative to a

strategic building block.

Anticipated Spectroscopic Signature
While a dedicated peer-reviewed spectrum for this specific compound is not readily available,

its structure allows for a confident prediction of its key analytical signatures in Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS).[10]

¹H NMR Spectroscopy: A ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃) would be

expected to show distinct signals corresponding to each part of the molecule. Key diagnostic

peaks would include a sharp singlet at approximately 1.4 ppm integrating to nine protons for

the magnetically equivalent methyl groups of the Boc protector. Aromatic protons from the Z

and Obn groups would appear in the 7.2-7.4 ppm region. Methylene protons (CH₂) of the two

benzyl groups would also be visible, typically around 5.1 ppm.[10]

Mass Spectrometry: When analyzed by a soft ionization technique like Electrospray

Ionization (ESI-MS) in positive ion mode, the primary observable species would be the

protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus

the mass of a proton (approx. 429.5).[10] High-resolution mass spectrometry (HRMS) would

confirm the elemental composition, C₂₃H₂₈N₂O₆.[10]
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Part 2: Application in Synthetic Chemistry
The true value of Z-L-Dap(Boc)-Obn is realized in its application, particularly within the robust

and widely adopted framework of Solid-Phase Peptide Synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise

assembly of peptide chains on a solid support.[11] Z-L-Dap(Boc)-Obn is ideally suited for

incorporation into a growing peptide chain. Once coupled, the Dap residue introduces a

protected β-amino group as a side chain. This side chain can be deprotected on-resin at a later

stage to allow for:

Peptide Branching: Synthesis of a new peptide chain originating from the Dap side chain.

Cyclization: Formation of a cyclic peptide by linking the Dap side chain to another part of the

molecule.

Conjugation: Attachment of other molecules, such as fluorophores, lipids, or small molecule

drugs, to create sophisticated bioconjugates.[6]

Experimental Protocol: Incorporation of Z-L-Dap(Boc)-
Obn via SPPS
This protocol describes a representative cycle for coupling Z-L-Dap(Boc)-Obn to a resin-bound

peptide with a free N-terminal amine using standard Fmoc/tBu chemistry. The causality behind

the choice of reagents is critical for success.

Materials and Reagents:

Peptide synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide resin)

Z-L-Dap(Boc)-Obn

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: DIEA (N,N-Diisopropylethylamine)
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Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

Washing Solvents: DCM (Dichloromethane)

Step-by-Step Methodology:

Resin Preparation: The solid support carrying the peptide chain with a free amine terminus is

swelled in DMF for 30 minutes in a reaction vessel.

Activation of Z-L-Dap(Boc)-Obn: In a separate vial, dissolve Z-L-Dap(Boc)-Obn (3

equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIEA (6

equivalents) to the solution. This mixture is allowed to pre-activate for 2-5 minutes.

Scientific Rationale: HATU is a highly efficient coupling reagent that reacts with the

carboxylic acid of the protected amino acid to form a reactive O-acylisourea ester. This

intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine.

DIEA acts as a non-nucleophilic base to neutralize the forming salts and maintain an

optimal pH for the reaction.

Coupling Reaction: The activated amino acid solution is added to the resin. The reaction

vessel is agitated at room temperature for 2-4 hours.

Monitoring and Capping (Optional): A small sample of resin can be taken for a Kaiser test to

check for the presence of free primary amines. If the coupling is incomplete, the reaction can

be extended or a capping step (e.g., with acetic anhydride) can be performed to block

unreacted sites.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. A

typical washing sequence is: DMF (3 times), DCM (3 times), and DMF (3 times).

Scientific Rationale: Rigorous washing is crucial in SPPS to ensure the purity of the final

product by removing all soluble materials before proceeding to the next synthetic step.

Workflow Visualization: SPPS Coupling Cycle
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Caption: A single coupling cycle in SPPS for the incorporation of Z-L-Dap(Boc)-Obn.

Strategic Deprotection Pathways
The true power of the Z/Boc/Obn protection scheme lies in the ability to selectively remove one

or more groups while leaving others intact.

Acidic Cleavage (TFA): Removes the Boc group, exposing the β-amino group for further

functionalization while the peptide remains anchored to the resin and the Z/Obn groups are

unaffected.

Catalytic Hydrogenolysis (H₂/Pd-C): Simultaneously removes both the Z (α-amino) and Obn

(C-terminal) groups. This is typically performed after the peptide has been cleaved from the

resin.

This orthogonality allows for complex molecular architectures to be built with precision.

Visualization of Deprotection Orthogonality

Z(α)-L-Dap(β, Boc)-Obn(C)

Z(α)-L-Dap(β, NH2)-Obn(C)

  TFA / DCM
(Acidolysis)

NH2(α)-L-Dap(β, Boc)-OH(C)

 H₂ / Pd-C
(Hydrogenolysis)

Click to download full resolution via product page
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Caption: Orthogonal deprotection pathways for Z-L-Dap(Boc)-Obn.

Part 3: Significance in Drug Discovery and Chemical
Biology
Derivatives of diaminopropionic acid are not merely synthetic curiosities; they are integral to the

development of novel therapeutics.

Antibacterial Agents: The diaminopimelic acid (DAP) pathway is essential for lysine

biosynthesis in many bacteria but is absent in humans, making it an attractive target for

novel antibiotics.[12] Dap derivatives can be designed as inhibitors for key enzymes in this

pathway, such as DapF.[12][13]

Peptidomimetics and Cell Adhesion: Z-L-Dap(Boc)-Obn is specifically cited as a precursor

for synthesizing N-hydroxybenzamidine derivatives of β-amino-L-alanine.[4][5][14] These

resulting molecules show a strong affinity for receptors involved in cell adhesion, highlighting

a potential application in modulating cell-cell interactions in diseases like cancer or

inflammation.[14]

Drug Delivery: The unique functionalities of Dap can be exploited to create novel drug

delivery systems. For instance, Dap-derived fatty acid amides have been shown to form

organogels capable of encapsulating and facilitating the pH-responsive release of drug

molecules.[15]

Conclusion
Z-L-Dap(Boc)-Obn is a testament to the power of strategic chemical design. It is far more than

a simple protected amino acid; it is a versatile platform for molecular innovation. The

orthogonal arrangement of its Z, Boc, and Obn protecting groups provides chemists with an

exceptional degree of control, enabling the synthesis of complex, highly functionalized peptides

and peptidomimetics. From its foundational role in SPPS to its application in creating targeted

therapeutics and novel biomaterials, Z-L-Dap(Boc)-Obn embodies the principles of precision

and versatility that drive modern chemical synthesis. Its continued application in research and

development will undoubtedly contribute to the next generation of advanced pharmaceuticals

and molecular technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b587122#chemical-properties-and-structure-of-z-l-
dap-boc-obn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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